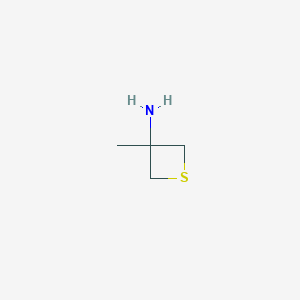

3-Methylthietan-3-amine

Description

Properties

IUPAC Name |

3-methylthietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHLHYVXPUQTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717385 | |

| Record name | 3-Methylthietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943437-91-0 | |

| Record name | 3-Methylthietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthietan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with sodium sulfide under controlled conditions to form the thietane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate ring closure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s high purity. Techniques like distillation and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthietan-3-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form simpler amines or thiols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amines and thiols.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Organic Synthesis

3-Methylthietan-3-amine serves as a valuable intermediate in organic synthesis. Its unique thietane structure allows for regioselective reactions that can lead to the formation of various derivatives. For instance, it has been utilized in the synthesis of bioactive compounds through nucleophilic substitution reactions.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly as a building block for the synthesis of novel drug candidates. Its ability to form stable complexes with metal ions enhances its utility in medicinal chemistry, where it can be used to develop targeted therapies.

Agrochemical Applications

Research has indicated that this compound can be employed in the formulation of agrochemicals. Its properties make it suitable for use as a pesticide or herbicide adjuvant, improving the efficacy of active ingredients through enhanced absorption and stability.

Material Science

In material science, this compound is being explored for its potential as a polymerization initiator or modifier. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it an interesting subject for the development of advanced materials.

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound in synthesizing bioactive compounds with anti-inflammatory properties. The researchers reported that the compound facilitated the formation of key intermediates through nucleophilic attack on electrophilic centers, leading to high yields of desired products.

Case Study 2: Agrochemical Formulation

Another study focused on the role of this compound as an adjuvant in pesticide formulations. The findings indicated that its inclusion significantly improved the penetration of active ingredients into plant tissues, resulting in enhanced pest control efficacy.

Mechanism of Action

The mechanism of action of 3-Methylthietan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thietane ring can participate in various chemical reactions. These interactions can modulate enzyme activities and influence metabolic pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

*Hydrochloride salt form.

Key Findings and Implications

- Structural Influence : Heteroatom choice (S, N, O) significantly impacts polarity, reactivity, and pharmacological suitability. Thietanes offer a balance between stability and bioactivity .

- Synthetic Flexibility : Thietane derivatives can be functionalized via cyclization or substitution, whereas azetidines/oxetanes require distinct methodologies .

- Safety Considerations: Limited hazard data for most compounds underscore the need for further toxicological studies .

Biological Activity

3-Methylthietan-3-amine, also known as C4H9NS, is a compound with potential biological activity that has garnered attention in recent years. This article explores its biological properties, including antimicrobial, cytotoxic, and pharmacological effects, based on diverse research findings.

Chemical Structure and Properties

This compound features a thietane ring, which contributes to its unique chemical behavior. The molecular structure can be represented as follows:

- Molecular Formula: C4H9NS

- CAS Number: 55281677

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Studies utilizing the MTT assay demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), and breast (MCF-7) cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted by Chang et al. (2022) explored the antimicrobial efficacy of various thietane derivatives, including this compound. The compound was found to possess comparable activity to established antibiotics against resistant strains of bacteria. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity Assessment

In a comparative study on the cytotoxic effects of thietane derivatives, this compound was tested alongside other compounds. The results indicated that while it exhibited moderate cytotoxicity, its selectivity towards cancer cells over normal cells was promising, suggesting further investigation into its mechanisms of action is warranted.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells.

Q & A

Basic: What safety protocols are critical for handling 3-Methylthietan-3-amine in laboratory settings?

Methodological Answer:

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Conduct all procedures in a fume hood to prevent inhalation of vapors or aerosols . For spills, use inert absorbents like sand or vermiculite, followed by transfer to labeled containers for hazardous waste disposal . Avoid exposure to heat sources or sparks due to potential flammability risks, as observed in structurally similar amines . Regularly review Safety Data Sheets (SDS) for emergency procedures and first-aid measures .

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

Optimization should focus on reaction parameters such as temperature, catalyst selection, and stoichiometry. For example, gas-phase catalytic amination (used in methylamine synthesis) can be adapted by testing alumina or zeolite catalysts under controlled pressure . Monitor reaction progress via thin-layer chromatography (TLC) or in-line spectroscopy. Purification steps may include fractional distillation or recrystallization, with purity confirmed by GC-MS or NMR . Statistical design-of-experiments (DoE) approaches can identify critical variables affecting yield .

Advanced: What spectroscopic and crystallographic techniques resolve structural ambiguities in this compound characterization?

Methodological Answer:

Combine multiple techniques:

- NMR Spectroscopy : Use , , and (if applicable) NMR to confirm bond connectivity and stereochemistry.

- X-ray Crystallography : For unambiguous structural determination, grow single crystals in inert solvents (e.g., hexane/ethyl acetate) and analyze diffraction patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Discrepancies between theoretical and observed data require iterative refinement of synthetic conditions or re-examination of sample purity .

Advanced: How should researchers design experiments to investigate pH-dependent reactivity of this compound?

Methodological Answer:

- Experimental Design : Prepare buffered solutions across a pH range (e.g., 2–12). Monitor reactivity (e.g., hydrolysis, nucleophilic substitution) using kinetic assays (UV-Vis, HPLC).

- Control Variables : Maintain constant temperature (e.g., 25°C water bath) and ionic strength. Include controls without the compound to account for background reactions.

- Data Analysis : Apply pseudo-first-order kinetics to derive rate constants. Use Arrhenius plots if temperature dependence is studied .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Maintain temperatures between 2–8°C for lab-scale stability, as recommended for analogous amines . Regularly assess degradation via HPLC or FTIR. Avoid incompatible materials (e.g., reactive metals) in storage containers .

Advanced: What methodologies detect degradation products of this compound in aqueous environments?

Methodological Answer:

- Sample Preparation : Simulate aqueous degradation under accelerated conditions (e.g., 40°C, 14 days). Use solid-phase extraction (SPE) to concentrate analytes.

- Analytical Techniques :

- HPLC-DAD/UV : Pair with C18 columns and gradient elution to separate degradation products.

- LC-MS/MS : Identify unknown degradants via fragmentation patterns and database matching (e.g., NIST Chemistry WebBook) .

- Derivatization : Enhance detection sensitivity for polar degradants using reagents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) .

Advanced: How can contradictory data on this compound’s toxicity profiles be systematically addressed?

Methodological Answer:

- Meta-Analysis : Compile existing in vitro/in vivo toxicity studies and assess variables (e.g., cell lines, exposure durations).

- Dose-Response Studies : Conduct standardized assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) under controlled conditions.

- Mechanistic Probes : Use fluorescent probes (e.g., ROS sensors) to evaluate oxidative stress pathways. Cross-validate findings with transcriptomic or proteomic data .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

Leverage quantum mechanical software (e.g., Gaussian, ORCA) to calculate:

- LogP : Predict lipophilicity via molecular dynamics simulations.

- pKa : Use DFT methods to estimate acid-base behavior.

- Solubility : Apply COSMO-RS models for solvent interactions.

Validate predictions with experimental data (e.g., shake-flask LogP measurements) .

Advanced: What strategies mitigate side reactions during this compound functionalization?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) or benzyl groups.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for selective cross-coupling reactions.

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Basic: What regulatory guidelines govern the disposal of this compound waste?

Methodological Answer:

Follow institutional and regional hazardous waste regulations (e.g., EPA, REACH). Neutralize acidic/basic waste streams before disposal. Collaborate with certified waste management services for incineration or chemical degradation, as outlined in SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.